(2S)-2-amino-4-phenylbutan-1-ol (2S)-2-amino-4-phenylbutan-1-ol
Brand Name: Vulcanchem
CAS No.: 27038-09-1
VCID: VC8260727
InChI: InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1
SMILES: C1=CC=C(C=C1)CCC(CO)N
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

(2S)-2-amino-4-phenylbutan-1-ol

CAS No.: 27038-09-1

VCID: VC8260727

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-4-phenylbutan-1-ol - 27038-09-1

Description

(2S)-2-amino-4-phenylbutan-1-ol, also known as phenylalaninol, is a chiral amino alcohol with significant applications in organic synthesis and biological research. This compound features an amino group attached to the second carbon of a butanol chain, with a phenyl group attached to the fourth carbon, making it optically active due to its chiral center.

Synthesis Methods

The synthesis of (2S)-2-amino-4-phenylbutan-1-ol typically involves the reduction of corresponding ketones or aldehydes. Common methods include:

  • Reduction with Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4): These reducing agents are used under controlled conditions to convert 2-amino-4-phenylbutan-1-one into the desired amino alcohol.

  • Biocatalytic Processes: Industrial production may utilize engineered microorganisms or enzymes to achieve high enantioselectivity and yield, offering an environmentally friendly alternative.

Applications in Research

(2S)-2-amino-4-phenylbutan-1-ol serves as a valuable chiral building block in the synthesis of complex organic molecules, particularly in asymmetric synthesis. Its applications span various fields:

  • Chemistry: Used in synthesizing pharmaceuticals and agrochemicals.

  • Biology: Utilized in studying enzyme-substrate interactions and as a precursor for biologically active molecules.

  • Medicine: Investigated for potential therapeutic effects, especially in neurological disorders.

Biological Activity

The biological activity of (2S)-2-amino-4-phenylbutan-1-ol is attributed to its ability to form hydrogen bonds with biological molecules and participate in π-π interactions due to its phenyl group. This dual functionality allows it to modulate various biochemical pathways.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
(2S)-2-amino-4-phenylbutan-1-olChiral amino alcohol with a phenyl groupModulates biochemical pathways through hydrogen bonding and π-π interactions
(2S)-2-aminobutan-1-olLacks the phenyl group, resulting in different chemical propertiesUsed in simpler biochemical applications
(2S,4R)-4-fluoroglutamineUsed in PET imaging for cancer researchHighlights the versatility of amino alcohols in scientific applications

Research Findings

Recent studies have highlighted the compound's potential in neuropharmacology, particularly in modulating neurotransmitter levels. Its ability to inhibit specific enzymes has also been documented, showcasing its potential as a lead compound for drug development targeting metabolic disorders.

CAS No. 27038-09-1
Product Name (2S)-2-amino-4-phenylbutan-1-ol
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name (2S)-2-amino-4-phenylbutan-1-ol
Standard InChI InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1
Standard InChIKey ZJAOVQMCZKLAKJ-JTQLQIEISA-N
Isomeric SMILES C1=CC=C(C=C1)CC[C@@H](CO)N
SMILES C1=CC=C(C=C1)CCC(CO)N
Canonical SMILES C1=CC=C(C=C1)CCC(CO)N
Sequence X
PubChem Compound 11344198
Last Modified Jul 26 2023

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